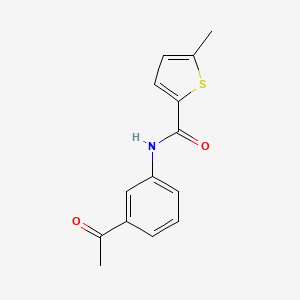
N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group attached), a methylthiophene group (a thiophene ring with a methyl group attached), and a carboxamide group (a carbonyl group attached to an amine). These functional groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar structures, such as thiophene derivatives, focuses on their synthesis and the exploration of their chemical properties. For instance, the synthesis of nitrothiophenes and their evaluation as radiosensitizers and bioreductively activated cytotoxins showcases the potential of thiophene derivatives in medical applications, particularly in enhancing the efficacy of radiation therapy in hypoxic tumors (Threadgill et al., 1991). These findings indicate the broader applicability of thiophene derivatives in drug development and cancer research.
Crystal Structure and Molecular Modeling
The structural analysis of related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, through crystallography and Hirshfeld surface analysis, provides insights into the molecular interactions and properties that could influence the behavior of N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide in various environments (Polo-Cuadrado et al., 2021). These studies are crucial for the development of new materials and drugs by understanding the molecular basis of their functions.
Biological Evaluation and Potential Applications
Research on derivatives of thiophene and related scaffolds often targets their potential biological activities. For example, the synthesis of thiophene derivatives and their evaluation for anticancer activities reveal the therapeutic potential of these compounds against various cancer cell lines (Atta & Abdel‐Latif, 2021). This underscores the importance of thiophene derivatives in developing new anticancer agents.
Antimicrobial and Antipathogenic Potential
The antimicrobial and antipathogenic activities of thiourea derivatives, another related class of compounds, highlight the broad spectrum of biological applications for thiophene derivatives, potentially including this compound. These compounds exhibit significant activity against bacterial strains capable of forming biofilms, suggesting their utility in addressing antibiotic resistance and biofilm-associated infections (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-6-7-13(18-9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIAHPIIHWOZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

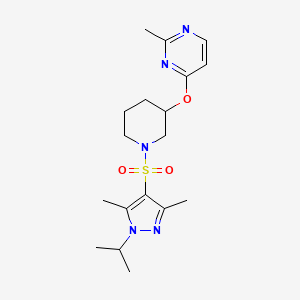
![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2730175.png)

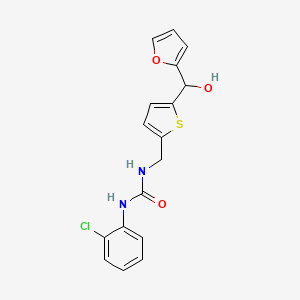
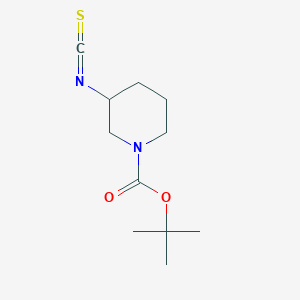

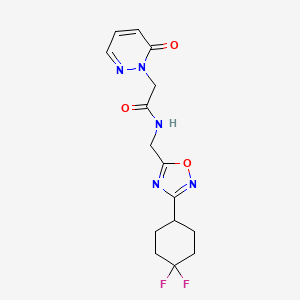
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2730187.png)

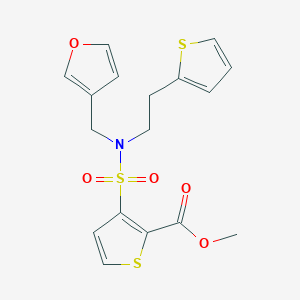
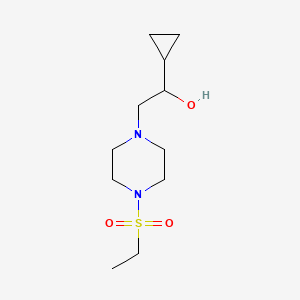

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2730196.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2730197.png)